3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine
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Overview
Description
3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of a difluoromethyl group, a methoxybenzenesulfonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents under specific reaction conditions.
Attachment of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group is typically introduced through sulfonylation reactions using methoxybenzenesulfonyl chloride and suitable bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique chemical structure of the compound makes it suitable for the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and methoxybenzenesulfonyl group can influence the compound’s binding affinity and selectivity towards these targets. The azetidine ring may also play a role in modulating the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2-methoxybenzenesulfonyl chloride: This compound shares the methoxybenzenesulfonyl group but differs in the presence of a difluoromethyl group and the azetidine ring.
Trifluoromethyl phenyl sulfone: This compound contains a trifluoromethyl group and a phenyl sulfone group, making it structurally similar but with different functional groups.
Uniqueness
3-(difluoromethyl)-1-(2-methoxybenzenesulfonyl)azetidine is unique due to the combination of its difluoromethyl group, methoxybenzenesulfonyl group, and azetidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(difluoromethyl)-1-(2-methoxyphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3S/c1-17-9-4-2-3-5-10(9)18(15,16)14-6-8(7-14)11(12)13/h2-5,8,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBOPHNDULUYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CC(C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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